molecular formula C24H17N3O3S B2449356 (E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 318270-66-5

(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

Cat. No. B2449356
CAS RN: 318270-66-5
M. Wt: 427.48
InChI Key: RXYCNTXUDSIDDF-OVCLIPMQSA-N
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Description

“(E)-N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Studies

(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide is a compound that has been explored in various scientific research areas, primarily focusing on its synthesis and structural characterization. For instance, Kariuki et al. (2022) reported the synthesis of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, and detailed its structure using NMR spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022). Similarly, Salian et al. (2017) synthesized a compound with a thiazole structure and performed spectroscopic characterization (Salian et al., 2017).

Anticancer Activity

Another significant application of this compound and its derivatives is in the development of anticancer agents. Kamal et al. (2014) designed and synthesized 2-anilinonicotinyl-linked acrylamide conjugates, evaluating them for cytotoxic activity against various human cancer cell lines, with notable efficacy against the A549 human lung adenocarcinoma epithelial cell line (Kamal et al., 2014). Tanış et al. (2019) synthesized N-(4-nitrophenyl)acrylamide and studied its antiproliferative activity, finding it to have low toxicity on cancer cells, suggesting its potential for biomedical research (Tanış et al., 2019).

Polymerization and Material Applications

The compound's derivatives have also been used in polymerization processes. Sengel et al. (2017) synthesized a microgel using a similar compound, exploring its applications in environmental, biomedical, and catalytic fields, including as an absorbent for toxic species in aqueous media and in drug delivery (Sengel et al., 2017).

Antimicrobial and Antibacterial Activity

Compounds structurally related to this compound have been evaluated for their antimicrobial and antibacterial activities. Chawla et al. (2016) synthesized thiazole derivatives and confirmed their antimicrobial activity (Chawla et al., 2016). Reddy et al. (2018) developed 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidates and evaluated their antimicrobial activity, showing promising results (Reddy et al., 2018).

properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c28-23(15-8-17-6-13-21(14-7-17)27(29)30)26-24-25-22(16-31-24)20-11-9-19(10-12-20)18-4-2-1-3-5-18/h1-16H,(H,25,26,28)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYCNTXUDSIDDF-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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